

Application Notes and Protocols for Leucocrystal Violet in Forensic Botany

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Leucocrystal Violet*

Cat. No.: *B1674803*

[Get Quote](#)

Introduction

Leucocrystal Violet (LCV) is a highly sensitive reagent traditionally used in forensic science for the detection and enhancement of latent bloodstains.[1][2][3] Its application relies on the peroxidase activity of the heme group in hemoglobin, which catalyzes the oxidation of the colorless LCV to the intensely purple Crystal Violet.[4][5] While extensively documented for blood evidence, the application of LCV specifically within forensic botany is not well-established in current literature. Forensic botany applies the study of plants and plant materials to legal investigations, aiding in linking suspects to crime scenes, determining timelines, and identifying geographical locations.

These notes outline potential and proposed applications of **Leucocrystal Violet** in forensic botany, drawing from its known chemical properties and the established use of its oxidized form, Crystal Violet, in plant histology. The following protocols are adapted from standard forensic procedures and botanical staining techniques to provide a framework for researchers, scientists, and drug development professionals exploring novel applications for LCV in the analysis of botanical evidence.

Proposed Application 1: Presumptive Testing for Blood on Botanical Evidence

Application Note:

In criminal investigations, botanical evidence such as leaves, twigs, or soil may be contaminated with blood. LCV can serve as a rapid and sensitive presumptive test to detect the presence of blood on such items at a crime scene or in the laboratory. The reaction is catalytic, producing a vivid purple color in the presence of heme. A positive result would indicate the need for further confirmatory testing and DNA analysis. LCV is particularly advantageous for use on porous surfaces, a common characteristic of many plant materials.

Experimental Protocol:

Objective: To presumptively identify blood on botanical evidence using **Leucocrystal Violet**.

Materials:

- LCV Working Solution (See Table 1 for formulation)
- Fine-mist spray bottle
- Control samples (known blood on a similar leaf, and an unstained leaf)
- Protective equipment (gloves, safety glasses)
- Distilled water (for rinsing non-porous surfaces, if applicable)
- Camera for photographic documentation

Procedure:

- Preparation: Prepare the LCV working solution as detailed in Table 1. Store in a dark, refrigerated container when not in use.
- Control Testing: Before applying to evidence, spray a small amount of the LCV solution on the positive and negative control samples to ensure the reagent is working correctly and to observe any potential background reactions with the plant material.
- Application: Holding the spray bottle approximately 12-18 inches from the botanical evidence, apply a fine mist of the LCV solution to the area of suspected blood contamination. Avoid over-saturation to prevent the potential running of the stain and loss of detail.

- **Observation:** The development of a vibrant purple color within 30-60 seconds is a positive presumptive result for the presence of blood.
- **Documentation:** Photograph the results immediately, including a scale bar. Note the location and appearance of any staining.
- **Drying and Storage:** Allow the evidence to air dry completely before packaging to prevent degradation.

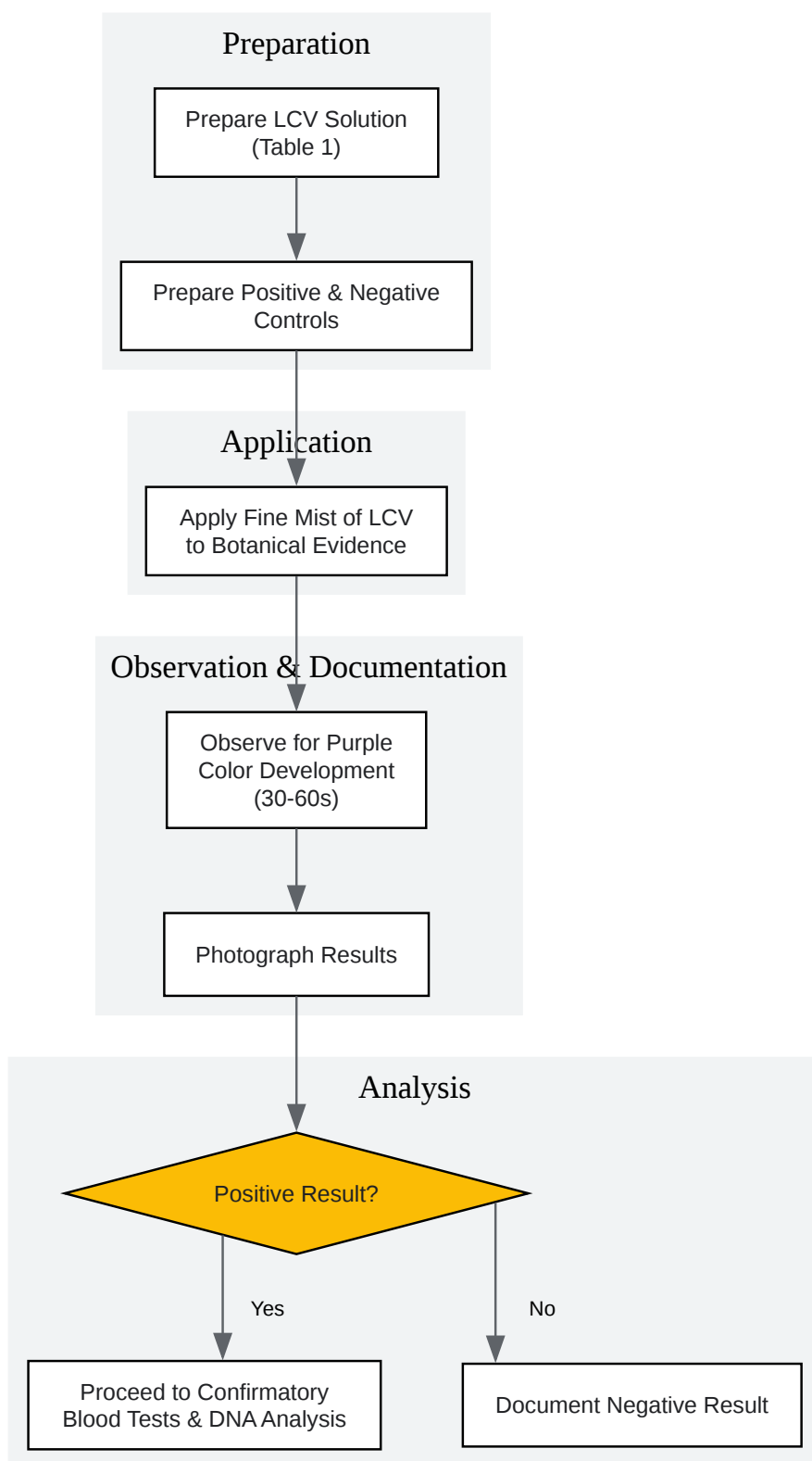
Data Presentation:

Table 1: **Leucocrystal Violet** (LCV) Working Solution Formulations

Component	Formulation A (FBI)	Formulation B
5-Sulfosalicylic Acid	10 g	-
Sodium Acetate	4.4 g	-
Leucocrystal Violet	1.1 g	1.0 g
3% Hydrogen Peroxide	500 mL	500 mL
Fixative	Included (5-Sulfosalicylic Acid)	Requires separate fixation for some applications

Note: The formulation containing 5-Sulfosalicylic acid acts as a fixative, allowing for a one-step application.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for the presumptive testing of blood on botanical evidence using LCV.

Proposed Application 2: Enhancement of Impressions on Plant Surfaces

Application Note:

Impression evidence, such as from footwear or tools, can be deposited on large, relatively flat plant surfaces like leaves (e.g., from a rubber plant or banana tree). If the impression was made with a shoe contaminated with blood, LCV can be used to enhance the pattern for photographic documentation and comparison. The principle is identical to its use on other porous surfaces. This technique would be non-destructive to the impression itself but would chemically alter the evidence.

Experimental Protocol:

Objective: To enhance faint or latent impressions in blood on plant leaf surfaces.

Materials:

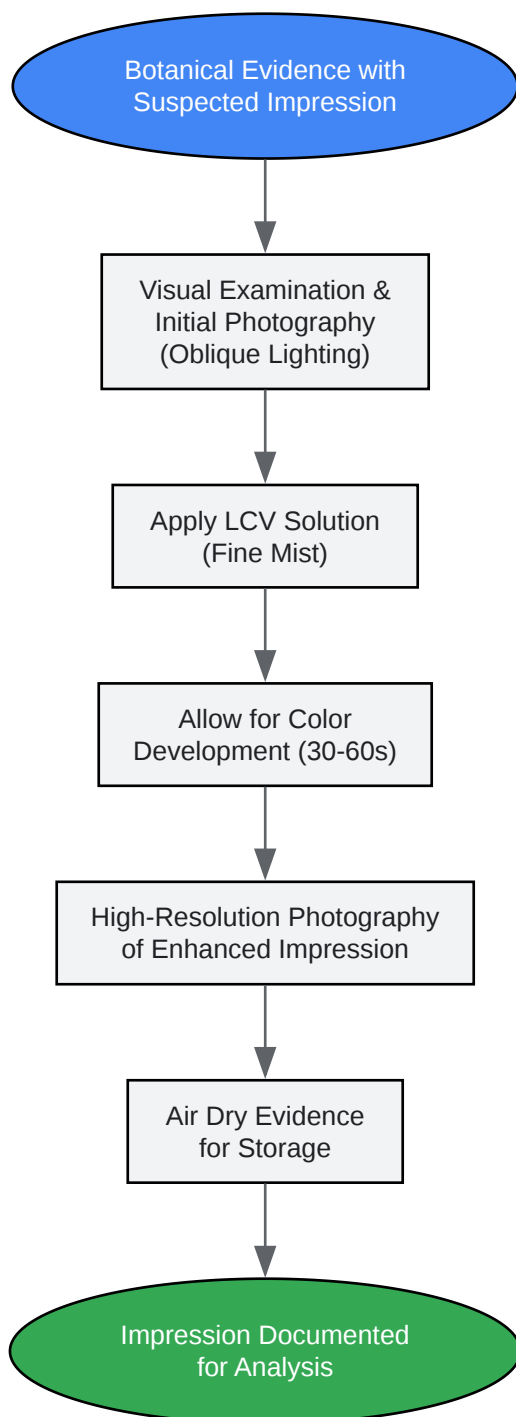
- LCV Working Solution (Formulation A with fixative recommended)
- Fine-mist spray bottle (e.g., aerosol or pump sprayer)
- Botanical evidence with suspected impression
- Camera and tripod for forensic-quality photography
- Oblique lighting source

Procedure:

- **Initial Examination:** Carefully examine the leaf surface for any visible impression evidence. Photograph any visible details using oblique lighting before any chemical treatment.
- **Reagent Preparation:** Prepare the LCV working solution as per Table 1.
- **Application:** Lightly spray the LCV solution over the suspected impression area. A fine, even mist is crucial to prevent the loss of detail.

- Development: Allow 30-60 seconds for the purple color to develop. The reaction will enhance the contrast between the impression and the leaf surface.
- Photography: Document the enhanced impression using high-resolution photography. Capture images from a 90-degree angle to the surface, including a scale.
- Drying: Allow the leaf to air dry in a dark, well-ventilated area before storage.

Workflow Diagram:



[Click to download full resolution via product page](#)

Caption: Workflow for enhancing impressions in blood on plant surfaces with LCV.

Proposed Application 3: Differential Staining of Plant Tissue for Microscopic Identification

Application Note:

The oxidized form of LCV, Crystal Violet, is a well-known biological stain used in plant anatomy to differentiate between lignified and non-lignified tissues. This property can be adapted for forensic botany to aid in the microscopic identification of fragmented plant evidence. By staining cross-sections of plant stems, roots, or leaves, the arrangement and morphology of vascular tissues can be visualized, providing key diagnostic features for species identification. This proposed protocol uses a standard Crystal Violet solution, the end-product of the LCV reaction.

Experimental Protocol:

Objective: To stain plant tissue cross-sections with Crystal Violet to visualize anatomical features for identification.

Materials:

- Crystal Violet staining solution (0.5% to 1.0% w/v in distilled water)
- Plant material for sectioning
- Microtome or razor blade for sectioning
- Microscope slides and coverslips
- Ethanol series (e.g., 70%, 95%, 100%) for dehydration
- Xylol or a clearing agent
- Mounting medium (e.g., Canada balsam)
- Light microscope

Procedure:

- **Fixation (Optional):** Fix fresh plant material in a suitable fixative (e.g., FAA - formalin-acetic acid-alcohol) to preserve tissue structure.

- **Sectioning:** Prepare thin transverse or longitudinal sections of the plant material.
- **Staining:** a. If using paraffin-embedded sections, de-paraffinize with xylol and rehydrate through an ethanol series to water. b. Immerse the sections in the Crystal Violet staining solution for 5-15 minutes. The optimal time may vary depending on the plant species and tissue type.
- **Rinsing:** Briefly rinse the stained sections in water to remove excess stain.
- **Dehydration:** Quickly dehydrate the sections through an ethanol series (e.g., 95% then 100% ethanol).
- **Clearing:** Clear the sections in xylol or a suitable clearing agent.
- **Mounting:** Mount the sections on a microscope slide with a mounting medium and apply a coverslip.
- **Microscopy:** Observe the stained sections under a light microscope. Lignified tissues (like xylem) will retain the violet stain more strongly than non-lignified tissues.

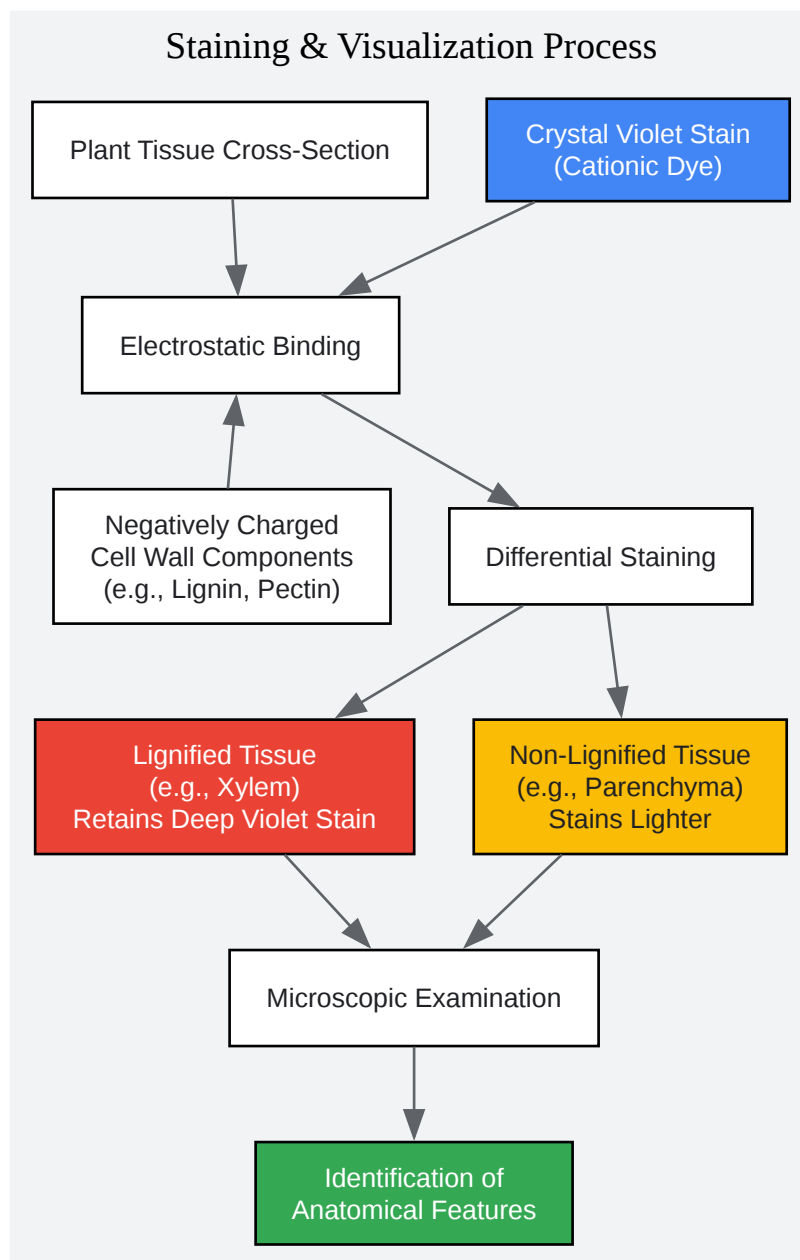
Data Presentation:

Table 2: Staining Characteristics of Crystal Violet on Plant Tissues

Tissue Type	Expected Color	Significance for Identification
Xylem (Lignified)	Deep Violet/Purple	Arrangement and size of vessels are key diagnostic features.
Phloem	Lighter Violet or Pink (if counterstained)	Location relative to xylem is important.
Parenchyma/Cortex	Light Violet / Unstained	Cellular arrangement and contents can be informative.
Epidermis	Light Violet	Presence of trichomes, stomata patterns.

Based on general principles of botanical staining.

Signaling Pathway Diagram:



[Click to download full resolution via product page](#)

Caption: Logical relationship of Crystal Violet staining in plant tissue identification.

Disclaimer: The applications of **Leucocrystal Violet** in forensic botany described herein are proposed based on the known chemical properties of the reagent and are not widely established in peer-reviewed forensic literature. These protocols should be validated internally before use in casework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. arrowheadforensics.com [arrowheadforensics.com]
- 2. sirchie.com [sirchie.com]
- 3. shopevident.com [shopevident.com]
- 4. jscimedcentral.com [jscimedcentral.com]
- 5. homework.study.com [homework.study.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Leucocrystal Violet in Forensic Botany]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674803#application-of-leucocrystal-violet-in-forensic-botany]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com